molecular formula C23H27ClO7 B13837985 Empagliflozin R/S-Furanose

Empagliflozin R/S-Furanose

Cat. No.: B13837985
M. Wt: 450.9 g/mol
InChI Key: RAQUDPJZAZMKRD-OMIXLWJZSA-N
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Description

Contextualization of Empagliflozin (B1684318) as a C-Glycoside SGLT2 Inhibitor Scaffold

Empagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the kidneys responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. tandfonline.comnih.gov Chemically, Empagliflozin is a C-glycoside, specifically a C-aryl glucoside. researchgate.netresearchgate.net This structural classification is pivotal to its function and stability.

Unlike naturally occurring O-glycosides which are connected via a metabolically labile oxygen bridge, C-glycosides feature a direct carbon-carbon bond between the glucose ring and the aglycone (non-sugar) moiety. researchgate.netnih.gov This C-C bond confers significantly enhanced metabolic stability against enzymatic hydrolysis by glycosidases in the body. numberanalytics.com This stability was a key development in the evolution of SGLT2 inhibitors from the naturally derived O-glycoside phlorizin, leading to improved pharmacokinetic profiles suitable for oral administration. nih.gov The general scaffold for this class of drugs, known as gliflozins, is a (β-D-glucopyranosylaryl)methyl (het)arene structure, which has proven to be a privileged structural motif for potent and selective SGLT2 inhibition. nih.govresearchgate.net

Overview of Structurally Related Impurities and Degradation Products in C-Glycoside Synthesis

The manufacturing of any active pharmaceutical ingredient (API) is a complex process involving multiple chemical transformations that can generate undesirable impurities. tandfonline.com The identification, quantification, and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory authorities. tandfonline.comalentris.org Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, degradation of the API, and residual reagents, solvents, or catalysts. alentris.orgconicet.gov.ar

In the synthesis of C-glycoside drugs like Empagliflozin, several process-related impurities have been identified. These impurities can include stereoisomers (such as the α-anomer), products of over- or under-reduction, positional isomers from the Friedel-Crafts acylation step, and degradation products formed through ring-opening, condensation, or deglucosylation. tandfonline.comscribd.com For instance, during the synthesis of Empagliflozin, the formation of its α-anomer is a common stereoisomeric impurity. scribd.com The control of reaction conditions, such as temperature and pH, is crucial to minimize the formation of these by-products and ensure the purity of the final API. scribd.com

Reported Process-Related Impurities in Empagliflozin Synthesis
Impurity TypeDescriptionReference
Stereoisomeric Impurityα-anomer of Empagliflozin scribd.com
Positional IsomerIsomer formed during Friedel-Crafts acylation step scribd.com
Ring-Size IsomerEmpagliflozin Furanose (Impurity C) veeprho.com
Degradation ProductRing-opening product of the glucopyranose moiety
Degradation ProductCondensation product
Degradation ProductDeglucosylation product (aglycone)

Significance of Stereoisomeric and Ring-Size Variants in Pharmaceutical Chemical Entity Research

The precise three-dimensional arrangement of atoms (stereochemistry) and the ring size of the carbohydrate moiety are fundamental to the biological activity of glycoside-based drugs. In the context of SGLT2 inhibitors, research has shown that the β-configuration at the anomeric carbon (the C-1 of the glucose ring) is critical for potent inhibition. emanresearch.org Variants with the α-configuration are significantly less active.

Ring-size variants, such as the furanose (a five-membered ring) versus the pyranose (a six-membered ring) form of the sugar, represent another critical structural variation. Empagliflozin itself possesses a six-membered glucopyranose ring. However, during its synthesis or under certain conditions, the formation of isomers with a five-membered furanose ring can occur. veeprho.com These are known as Empagliflozin Furanose isomers.

The specific compound "Empagliflozin R/S-Furanose" refers to a mixture of two such isomers, which are stereoisomers (epimers) at the C1 position of the side chain attached to the furanose ring. synthinkchemicals.comallmpus.com These isomers are considered process-related impurities in the manufacturing of Empagliflozin. veeprho.comsynthinkchemicals.com The study of these variants is essential for several reasons. Firstly, they are used as reference standards for the development and validation of analytical methods to ensure the purity of the API. tandfonline.comsynthinkchemicals.com Secondly, understanding their structure and potential (even if minor) biological activity is important for a complete toxicological profile of the drug substance. The synthesis and characterization of these specific chemical entities allow for their precise quantification and control within acceptable, regulatory-defined limits. tandfonline.com

Chemical Data for Empagliflozin Furanose Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Synonyms
Empagliflozin R-Furanose1620758-31-7C23H27ClO7450.91(1R)-1,4-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Empagliflozin S-Furanose1620758-32-8C23H27ClO7450.91(1S)-1,4-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
This compound1620758-31-7 + 1620758-32-8C23H27ClO7450.91Empagliflozin Furanose, Empagliflozin Impurity C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

(3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22?,23+/m0/s1

InChI Key

RAQUDPJZAZMKRD-OMIXLWJZSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl

Origin of Product

United States

Stereochemical and Structural Elucidation of Empagliflozin R/s Furanose

Definitive Chemical Nomenclature and Isomeric Forms

Empagliflozin (B1684318) R/S-Furanose refers to a pair of diastereomers that differ in the configuration at the anomeric center of the furanose ring. These isomers are related to the primary active pharmaceutical ingredient, Empagliflozin, which contains a pyranose ring.

Empagliflozin R-Furanose, also known as the alpha-isomer, is a specific stereoisomer of Empagliflozin where the glucofuranose ring is present. synthinkchemicals.com Its definitive chemical identity is established by its systematic nomenclature and unique CAS Registry Number.

Chemical Name: (2R,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. chemwhat.comsynzeal.com

CAS Registry Number: 1620758-31-7. chemwhat.comallmpus.com

Molecular Formula: C23H27ClO7. allmpus.comnih.govbiosynth.com

Molecular Weight: 450.91 g/mol . allmpus.combiosynth.com

The stereochemistry of Empagliflozin R-Furanose is distinct. The "(2R)" designation in the chemical name specifies the 'R' configuration at the anomeric carbon (C-2) of the furanose ring. The remaining stereocenters within the furanose ring are designated as (3R, 4R, 5R), and the side chain as (R)-1,2-dihydroxyethyl. chemwhat.comsynzeal.com The tetrahydrofuran (B95107) moiety attached to the benzyl (B1604629) group maintains its (S) configuration. This precise spatial arrangement of atoms defines its unique three-dimensional structure and differentiates it from its S-furanose counterpart.

Table 1: Chemical Identity of Empagliflozin R-Furanose
IdentifierValue
Systematic Name(2R,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
SynonymEmpagliflozin Furanose alpha Isomer
CAS Number1620758-31-7
Molecular FormulaC23H27ClO7
Molecular Weight450.91 g/mol

Empagliflozin S-Furanose, also referred to as the beta-isomer, is the diastereomer of the R-Furanose form. chemicea.com It is a critical impurity to monitor in the manufacturing of Empagliflozin.

Chemical Name: (2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. chemicea.comchemwhat.comsynzeal.com

CAS Registry Number: 1620758-32-8. allmpus.comchemwhat.com

Molecular Formula: C23H27ClO7. allmpus.comchemicea.comclearsynth.com

Molecular Weight: 450.91 g/mol . allmpus.comchemicea.comclearsynth.com

The key stereochemical distinction of Empagliflozin S-Furanose is the "(2S)" configuration at the anomeric carbon of the furanose ring. chemicea.comchemwhat.com The other chiral centers in the molecule are identical to those in the R-Furanose isomer. This single change in stereochemistry at C-2 results in a different spatial orientation, leading to distinct physical and chemical properties that can be leveraged for separation and identification.

Table 2: Chemical Identity of Empagliflozin S-Furanose
IdentifierValue
Systematic Name(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
SynonymEmpagliflozin Furanose Beta Isomer
CAS Number1620758-32-8
Molecular FormulaC23H27ClO7
Molecular Weight450.91 g/mol

During the synthesis of Empagliflozin, the R/S-Furanose isomers can form as process-related impurities. allmpus.com These isomers often exist as a mixture, which complicates the purification of the final active pharmaceutical ingredient. allmpus.comaxios-research.com Research has focused on isolating and characterizing these and other novel impurities found in pilot batches, which can range from 0.05% to 0.15%. nih.govresearchgate.net The characterization of these diastereomeric mixtures is essential for quality control. axios-research.com Other identified impurities can include condensation products, ring-opening products, and intermediates from the synthesis process. The structural elucidation of these minor impurities is achieved through their isolation from the crystallization mother liquor, followed by comprehensive spectroscopic analysis. nih.govresearchgate.net

Advanced Spectroscopic and Diffraction-Based Characterization Methodologies

The unambiguous structural confirmation and differentiation of the Empagliflozin R/S-Furanose isomers rely on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. unina.it For complex molecules like the Empagliflozin furanose isomers, a suite of NMR experiments is employed.

1D-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. nih.gov However, due to the complexity and potential for overlapping signals in these isomers, 1D spectra alone are often insufficient for complete assignment. nih.gov

2D-NMR: Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. nih.govresearchgate.net These experiments reveal correlations between nuclei, allowing for the definitive assignment of protons and carbons and the confirmation of the connectivity within the molecule. nih.gov The key to differentiating the R and S furanose isomers lies in the subtle differences in chemical shifts and coupling constants, particularly around the anomeric center (C-2) and adjacent protons. unina.itnih.gov Comprehensive characterization packages for reference standards of these isomers typically include detailed NMR data. synthinkchemicals.comsynthinkchemicals.com

HRMS is a critical technique for verifying the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov

Integration of Chromatographic Techniques with Mass Spectrometry (LC-MS) for Profile Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of Empagliflozin and its related substances, including the R/S-Furanose isomers. The coupling of liquid chromatography's high-resolution separation capabilities with the high sensitivity and specificity of mass spectrometry allows for a comprehensive impurity profile analysis.

Several LC-MS/MS methods have been developed for the determination of Empagliflozin. nih.gov These methods are typically validated according to International Conference on Harmonization (ICH) guidelines to ensure they are accurate, precise, and robust for quality control purposes. sciencescholar.us In a typical LC-MS/MS setup, a reversed-phase column, such as a Bridged Ethylene Hybrid C18, is used for chromatographic separation. nih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile (B52724). nih.govresearchgate.net

Mass spectrometric detection is commonly achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules like Empagliflozin and its isomers. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For Empagliflozin, which has a molecular weight of 450.91 g/mol , the transition pair of m/z 451.04 [M+H]⁺ to a specific product ion like m/z 71.07 has been used for its quantification in the positive ion mode. nih.govbiosynth.combiosynth.com Since this compound are isomers of the parent drug, they share the same molecular formula (C₂₃H₂₇ClO₇) and molecular weight, and would thus be expected to exhibit the same parent mass-to-charge ratio in the mass spectrometer. biosynth.comsynthinkchemicals.com

High-resolution mass spectrometry (HRMS) is particularly valuable for the structural characterization of unknown impurities and degradation products, providing highly accurate mass measurements that aid in determining elemental compositions. researchgate.net The application of these established LC-MS methodologies is crucial for resolving the R/S-Furanose diastereomers from Empagliflozin and other impurities, ensuring the purity and quality of the active pharmaceutical ingredient.

Table 1: Representative LC-MS Parameters for Empagliflozin Analysis
ParameterConditions Reported in LiteratureReference
Chromatographic Column Bridged Ethylene Hybrid C18 (50 mm × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase Isocratic elution with 0.1% aqueous formic acid:acetonitrile (75:25, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
MS Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor → Product Ion (m/z) 451.04 → 71.07 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation (If Available in Literature)

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous assignment of the spatial arrangement of atoms.

A search of the available scientific literature did not yield specific single-crystal X-ray diffraction data for the individual Empagliflozin R-Furanose or S-Furanose isomers. Such a study would be essential to unequivocally confirm the absolute configuration at the anomeric carbon (C-1) and to detail the exact puckering of the furanose ring and the orientation of its substituents in the crystal lattice.

However, crystallographic data for the parent Empagliflozin compound (pyranose form) does exist. google.com Studies have identified various crystalline forms of Empagliflozin, characterized primarily by X-ray powder diffraction (XRPD). google.comgoogle.com For example, one crystalline form of Empagliflozin is characterized by XRPD peaks at 2θ angles of 3.8°, 4.8°, 6.8°, 9.6°, 19.3°, and 21.5° (±0.2°). google.com While XRPD is used to characterize the bulk crystalline form of a material, it does not provide the detailed atomic coordinates that a single-crystal X-ray analysis of this compound would offer. If such data were available, it would provide the ultimate confirmation of the stereochemical assignments made by other analytical techniques and offer insight into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Theoretical Chemistry and Computational Modeling of Furanose Conformations

Due to its flexibility, the five-membered furanose ring is not planar and exists in a dynamic equilibrium of various puckered conformations. researchgate.net Theoretical chemistry and computational modeling provide powerful tools to investigate these conformations, their relative energies, and the barriers to interconversion. These methods are highly applicable to understanding the structure of this compound.

The conformational landscape of a furanose ring is typically described by the concept of pseudorotation. researchgate.net The puckering of the ring can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). researchgate.net The entire cycle of 36 possible conformations is described as P ranges from 0° to 360°. The primary conformations are categorized as either envelope (E) forms, where four atoms are coplanar and the fifth is out of the plane, or twist (T) forms, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. There are 10 envelope and 10 twist conformations in the pseudorotational cycle. figshare.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformers and identify the most stable, low-energy structures. figshare.com For example, studies on similar furanoside molecules have identified specific twist (e.g., ²T₁) and envelope conformers as the global energy minima. figshare.com The stability of a particular conformation is influenced by various factors, including steric hindrance between substituents, torsional strain, and the potential for intramolecular hydrogen bonding.

Table 2: Principal Conformations of a Furanose Ring
Conformation TypeDescriptionNotation Example
Envelope (E) Four ring atoms are coplanar; the fifth atom is displaced from this plane.E₂, ³E
Twist (T) Three ring atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane.²T₁, ³T₂

Synthetic Pathways and Chemical Transformations Leading to Empagliflozin R/s Furanose

Strategies for C-Glycoside Synthesis with Furanose Ring Systems

The synthesis of C-glycosides, which feature a carbon-carbon bond between the sugar and aglycone moieties, presents a significant challenge in carbohydrate chemistry. nih.govulisboa.pt Unlike the more common O-glycosides, C-glycosides are resistant to enzymatic and acidic degradation, making them attractive for the development of therapeutic agents. acs.orgresearchgate.net The construction of the C-glycosidic bond with control over the stereochemistry at the anomeric center is a key focus of synthetic strategies. nih.govchemrxiv.org

Radical C-Glycosylation Approaches in Furanose Formation

Radical-based methods have emerged as a powerful tool in organic synthesis, including the formation of C-glycosides. thieme-connect.com These reactions often proceed under mild conditions and can offer unique reactivity patterns compared to traditional ionic pathways. nih.govthieme-connect.com Mechanistic studies, including radical inhibition and electron paramagnetic resonance (EPR) experiments, have provided evidence for the involvement of glycosyl radical intermediates in certain C-H glycosylation reactions. nih.gov For instance, the presence of radical trapping agents like TEMPO has been shown to inhibit the reaction, supporting a radical-mediated pathway. nih.gov While these methods have been successfully applied to a variety of substrates, the use of furanose-derived glycals in some palladium-catalyzed C-H glycosylation reactions has resulted in only trace amounts of the desired product. nih.govacs.org

The generation of glycosyl radicals under photoredox conditions is another promising avenue. researchgate.net These methods can utilize bench-stable glycosyl donors that are activated by visible light, offering a mild and efficient way to form C-C bonds. researchgate.net

Stereoselective Formation of the Furanose Anomeric Center

Controlling the stereochemistry at the anomeric center is a critical aspect of C-glycoside synthesis. nih.gov The desired stereoisomer often dictates the biological activity of the final compound. Various strategies have been developed to achieve high stereoselectivity.

One approach involves the use of configurationally stable anomeric nucleophiles, such as C1 glycosyl stannanes. acs.org Palladium-catalyzed cross-coupling reactions of these stannanes with thio- and selenoesters have been shown to proceed with exclusive transfer of the anomeric configuration from the starting material to the C-acyl glycoside product. acs.org This method is effective for both anomers of various sugars, including 2-deoxysugars which are typically challenging substrates for stereocontrolled derivatization. acs.org

Another strategy relies on the formal deletion of a functional group in a stereospecific manner. For example, stereospecific S-glycosylations can be performed, followed by chemoselective oxidation of the resulting S-glycoside to a sulfoxide. Subsequent steps can then delete the sulfur-containing group, leading to the formation of the C-glycoside with a predictable stereochemical outcome at the anomeric position. chemrxiv.org This approach allows for the synthesis of both α- and β-anomers of furanoses as single stereoisomers. chemrxiv.org

Biocatalytic Routes and Enzymatic Considerations in Furanose Moiety Incorporation

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the formation of glycosidic bonds. mdpi.com Enzymes can exhibit high regio- and stereoselectivity, operating under mild reaction conditions. mdpi.com

Exploration of Glycosyltransferases for Furanose Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. mdpi.combeilstein-journals.org These enzymes are responsible for the biosynthesis of a vast array of glycoconjugates in nature. beilstein-journals.org While O-glycosidic bond formation is their most common function, some GTs are capable of forming C-glycosidic bonds. researchgate.net

The exploration of GTs for the synthesis of C-glycosides, including those with furanose moieties, is an active area of research. researchgate.netbeilstein-journals.org The challenge often lies in identifying or engineering GTs that can accept the desired non-natural substrates. The catalytic mechanism of GTs is complex, and designing inhibitors or manipulating their substrate specificity requires a deep understanding of their structure and function. beilstein-journals.org

Enantioselective Transformations of Chiral Precursors

The synthesis of complex molecules like Empagliflozin (B1684318) often involves the use of chiral building blocks. researchgate.net Biocatalytic methods are particularly well-suited for the enantioselective synthesis of these precursors. For example, aldolases can be used to catalyze the formation of chiral, multifunctional compounds. ub.edu Metal-dependent 2-oxoacid aldolases have been shown to catalyze the aldol (B89426) addition of 2-oxoacids to aldehydes, creating quaternary carbon centers with high stereocontrol. researchgate.netub.edu

The resulting aldol adducts can then be further transformed into furanose ring systems. ub.edu An envisioned enzymatic synthesis could involve an initial aldol addition followed by an oxidative decarboxylation and cyclization to form a lactone, which serves as a key precursor for the furanose moiety of nucleoside analogues. ub.edu This approach highlights the potential of combining enzymatic steps to construct complex chiral structures.

Isolation and Purification Methodologies for Synthesized Furanose Isomers

The synthesis of C-aryl glycosides like Empagliflozin can inadvertently lead to the formation of various isomers, including the Empagliflozin R/S-furanose diastereomers. usbio.net These furanose forms are considered process-related impurities that arise during the manufacturing process. clearsynth.comsynthinkchemicals.com Given that the presence of such impurities can directly impact the purity and quality of the final active pharmaceutical ingredient (API), robust isolation and purification methods are essential for quality control. google.comgoogle.com

Research and patent literature describe advanced chromatographic techniques as the primary means for the separation and purification of these furanose isomers from the desired pyranose-structured Empagliflozin. google.comnih.gov The structural similarity between the isomers necessitates high-resolution methods to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analytical determination and the preparative isolation of the Empagliflozin furanose isomers. google.comnih.gov The development of specific HPLC methods focuses on achieving clear separation between the main compound and its various optical isomers and related impurities. google.comijrps.com

During the manufacturing of Empagliflozin, unknown impurities, which could include furanose isomers, have been detected in pilot batches at levels ranging from 0.05% to 0.15% by LC analysis. nih.gov The isolation of these impurities for structural elucidation is often performed on the crystallization mother liquor, using techniques such as column chromatography and semi-preparative LC. nih.gov

A key innovation in the separation of these isomers is the use of chiral chromatography. google.comijrps.com Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) and cellulose, have proven highly effective in resolving enantiomers and diastereomers. google.com A patented method details the use of high-performance liquid chromatography with specific chiral columns to separate and quantify Empagliflozin and its optical isomers. google.com This direct separation on a chiral column is often preferred as it avoids the need for derivatization of the analytes. ijrps.com

The following tables summarize the conditions for chromatographic separation of Empagliflozin and its isomers as detailed in the scientific literature.

Table 1: Chiral HPLC Method for Isomer Separation

This table outlines a specific method developed for the separation of Empagliflozin and its optical isomers using chiral chromatography. google.com

ParameterCondition 1Condition 2
Chromatographic Column Amylose-tris(3-chloro-4-methylphenylcarbamate) bonded silica (B1680970) gel columnCellulose-tris(3-chloro-4-methylphenylcarbamate) bonded silica gel column
Mobile Phase Methanol:Ethanol:n-Hexane (16:11:73, v/v/v)Acetonitrile (B52724):Sodium dihydrogen phosphate (B84403) buffer (pH 2-6) (45:55, v/v)
Flow Rate 0.8 - 1.0 ml/min0.8 - 1.0 ml/min
Column Temperature 30 °C30 °C
Detection Wavelength 224 nm224 nm
Injection Volume 5 - 20 µL5 - 20 µL
Outcome Good separation of Empagliflozin and its optical isomers A and B. google.comAchieved similar good separation as Condition 1. google.com

Table 2: General RP-HPLC Methods for Empagliflozin Analysis

While not specific to the furanose isomers, these validated Reverse Phase (RP)-HPLC methods for Empagliflozin analysis demonstrate the types of columns and mobile phases commonly employed, which can be adapted for impurity profiling.

ParameterMethod 1 jchr.orgMethod 2 researchgate.netMethod 3 asiapharmaceutics.info
Stationary Phase Cosmosil C18 (250mm x 4.6ID, 5µm)BDS Hypersil C18 (150 mm × 4.6 mm, 5 µm)X Bridge C18 (75 mm × 4.6 mm, 3.5 µ)
Mobile Phase Methanol:KH2PO4 Buffer (60:40)Buffer:Methanol (92.4:7.6, v/v)Acetonitrile:10 mM Ammonium bicarbonate (70:30, v/v)
Flow Rate 0.8 ml/min0.89 ml/min0.8 ml/min
Detection UV at 227 nmUV at 240 nmLC-MS/MS
Column Temperature Room TemperatureNot SpecifiedNot Specified
Run Time Not SpecifiedNot Specified2.40 min

The successful isolation of the furanose isomers via these chromatographic techniques allows for their unequivocal structural characterization using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This ensures that the final Empagliflozin drug substance meets the stringent purity requirements set by regulatory authorities. synthinkchemicals.comveeprho.com

Mechanisms of Formation and Degradation of Empagliflozin R/s Furanose

Process-Related Impurity Formation During Empagliflozin (B1684318) Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of C-glycosides like empagliflozin is a complex process that can lead to the formation of process-related impurities. tandfonline.comalentris.org These impurities can arise from starting materials, intermediates, or the specific chemical transformations employed during manufacturing. alentris.org The furanose isomers of empagliflozin are among the potential process-related impurities that require careful control. niscpr.res.in

Anomerization and Ring Contraction Reactions in C-Glycoside Chemistry

The formation of furanose isomers from a pyranose precursor involves anomerization and ring contraction. Anomerization is the process of interconversion of stereoisomers at the anomeric carbon. researchgate.net In C-glycoside synthesis, this can be influenced by reaction conditions and the presence of Lewis acids. researchgate.netacs.org Ring contraction, the transformation of a six-membered pyranose ring into a five-membered furanose ring, is a known reaction in carbohydrate chemistry, though less common than the reverse. researchgate.netdntb.gov.uad-nb.info This transformation can be promoted under certain synthetic conditions.

Influence of Reaction Conditions on Furanose Isomer Distribution and Yield

The distribution and yield of furanose isomers during empagliflozin synthesis are highly dependent on the reaction conditions. Factors such as temperature, pH, solvent, and the type of catalyst used can significantly influence the formation of these impurities. tandfonline.comwipo.int For instance, the use of certain Lewis acids to promote key bond-forming reactions can also inadvertently facilitate side reactions like anomerization and ring contraction. researchgate.netacs.org Optimization of reaction parameters is crucial to minimize the formation of Empagliflozin R/S-Furanose and other impurities, ensuring the desired pyranose structure is the predominant product. tandfonline.com

Chemical Degradation Pathways Yielding Furanose Isomers

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products that could form under various stress conditions. ijsdr.orgjetir.org Empagliflozin has been subjected to forced degradation under acidic, alkaline, and oxidative conditions, which can lead to the formation of furanose isomers. niscpr.res.ind-nb.info

Acid-Catalyzed Degradation Products and Furanose Formation

Under acidic conditions, empagliflozin can undergo degradation, and furanose isomers have been identified as potential products. niscpr.res.in Acid-catalyzed hydrolysis can lead to various transformations of the glycosyl moiety. Studies have shown that empagliflozin is susceptible to acid hydrolysis, with several degradation products being formed. tandfonline.comresearchgate.net The acidic environment can facilitate the cleavage and rearrangement of the pyranose ring, leading to the formation of the more thermodynamically stable furanose ring structure in some instances. One study observed significant degradation of empagliflozin in 0.1N HCl at 60°C. jetir.org Another investigation reported the formation of a significant number of degradation products during acid hydrolysis. tandfonline.com

Alkali-Induced Transformations and Isomeric Shifts

Empagliflozin has also been found to be susceptible to degradation under alkaline conditions. niscpr.res.inresearchgate.net Treatment with a base, such as 0.1N NaOH at elevated temperatures, can induce transformations leading to the formation of impurities. jetir.org While specific studies focusing solely on the formation of this compound under alkaline stress are limited, it is known that basic conditions can promote epimerization and other rearrangements in sugar moieties. These conditions could potentially contribute to isomeric shifts, including the conversion from the pyranose to the furanose form. One study noted that basic stress caused the highest amount of degradation of the raw material. ijsdr.org

Oxidative Stress and Furanose Product Generation

Oxidative stress, often simulated using hydrogen peroxide, is another condition under which empagliflozin can degrade. niscpr.res.inresearchgate.net The presence of oxidizing agents can lead to the formation of various degradation products. nih.gov Research indicates that empagliflozin shows degradation in the presence of an oxidative agent. actascientific.com While the primary degradation pathways under oxidative stress may involve other parts of the molecule, the potential for modifications to the sugar ring, including the formation of furanose isomers, exists. niscpr.res.in Studies have shown that empagliflozin treatment can be associated with lower production of reactive oxygen species (ROS), suggesting its interaction with oxidative processes. nih.gov

Photolytic and Thermal Degradation Effects on Ring Stability

The stability of the empagliflozin molecule, including its furanose anomers, is a critical factor in ensuring its quality and efficacy. Forced degradation studies, conducted under conditions more severe than standard stability testing, provide insight into the molecule's susceptibility to environmental factors such as light and heat. jetir.org These studies are essential for identifying potential degradation pathways and developing stable pharmaceutical formulations. jetir.orgjetir.org

Research indicates that empagliflozin exhibits a high degree of stability under photolytic and thermal stress, particularly in its solid state. europa.eu However, the extent of degradation is influenced by the specific conditions, such as the physical state of the compound (solid vs. solution), temperature, and duration of exposure. europa.euijsdr.org

Photolytic Degradation:

Exposure to light is a potential environmental factor that can cause chemical changes in drug substances. ijsdr.org For empagliflozin, photostability testing is a key component of stress testing. ijsdr.org According to ICH guidelines, this involves exposing the drug substance to a total cumulative illumination of at least 1.2 million lux hours. ijsdr.org

Studies on empagliflozin have shown varied results depending on the formulation and conditions. In the solid state, empagliflozin is generally considered not to be photosensitive. europa.eu However, when in solution, it is described as slightly sensitive to light. europa.eu One forced degradation study on empagliflozin tablets (10 mg) found that the highest amount of degradation occurred under photolytic stress compared to other conditions like acid, base, or heat. ijsdr.org Conversely, another study reported minimal degradation (0.93%) under photolytic conditions. actascientific.com A separate investigation that included exposure to UV radiation found the compound to be stable. niscpr.res.in This suggests that while degradation is possible, it is generally not extensive under typical photolytic stress conditions.

Thermal Degradation:

The effect of heat on empagliflozin has also been rigorously evaluated. In its solid form, empagliflozin is not significantly affected by high temperature. europa.eu However, degradation can be induced under specific laboratory conditions. For instance, exposing the drug to a temperature of 80°C for 48 hours resulted in only 1.44% degradation. actascientific.com Another study subjected the drug to 80°C in a hot air oven for five days as part of its thermal stress testing protocol. tandfonline.com

In a comparative study of empagliflozin raw material and tablets, the 25 mg tablet formulation showed its highest degradation under thermal stress, although no sample in the study degraded by more than 15%. ijsdr.org This highlights that while the molecule is fundamentally stable, the formulation can influence its susceptibility to heat. More extreme conditions, such as those in a fire, can lead to the emission of toxic fumes. cleanchemlab.com

The stability of the C-glycosidic bond within empagliflozin is a key feature, as this type of bond is generally more resistant to degradation than O-glycosidic bonds found in many other compounds. researchgate.net The forced degradation studies collectively indicate that the core structure of empagliflozin, including its furanose ring system, maintains considerable stability against photolytic and thermal challenges.

Interactive Data Tables

The following tables summarize the findings from various forced degradation studies on empagliflozin, detailing the stress conditions applied and the observed degradation.

Table 1: Photolytic Degradation Study Results

Study ReferenceSample TypeStress ConditionDurationObserved Degradation
ijsdr.org10mg TabletPhotolytic Stress1, 3, or 5 daysHighest degradation among tested stresses; <15% total
europa.euSolid StateLight ExposureNot SpecifiedNot photosensitive
europa.euSolutionLight ExposureNot SpecifiedSlightly sensitive
actascientific.comAPIPhotolytic MethodNot Specified0.93%
scielo.brSolutionUVA light (365 nm)192 hoursDegradation studied
niscpr.res.inDrug SubstanceUV RadiationNot SpecifiedFound to be stable

Table 2: Thermal Degradation Study Results

Study ReferenceSample TypeStress ConditionDurationObserved Degradation
ijsdr.org25mg TabletThermal Condition1, 3, or 5 daysHighest degradation among tested stresses; <15% total
europa.euSolid StateHigh TemperatureNot SpecifiedNot significantly affected
tandfonline.comDrug Substance80°C (Hot Air Oven)5 daysDegradation products generated
actascientific.comAPI (Powder)80°C48 hours1.44%
scielo.brSolution40°C20 and 30 daysDegradation studied
niscpr.res.inSolution90°C7 daysFound to be stable

Advanced Analytical Methodologies for Detection and Quantification of Empagliflozin R/s Furanose

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profilingwisdomlib.orgniscpr.res.in

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities. wisdomlib.org The development of a robust HPLC method for profiling impurities in empagliflozin (B1684318), including the furanose isomers, involves a systematic optimization of various chromatographic parameters. wisdomlib.orgniscpr.res.in

Optimization of Stationary Phases for Isomer Separation

The separation of structurally similar isomers like the R and S forms of the furanose impurity of empagliflozin is a significant analytical challenge. The choice of the stationary phase is critical for achieving the desired resolution. Research has shown that C18 and C8 columns are commonly employed for the analysis of empagliflozin and its impurities. wisdomlib.orgasiapharmaceutics.info For instance, a study utilized an Inertsil C8 column to successfully separate empagliflozin from its process-related impurities. wisdomlib.org Another approach employed an ACE PFP C18 column, which offers alternative selectivity due to its pentafluorophenyl phase, to separate a total of nine impurities, including the furanose form. niscpr.res.in The selection of these stationary phases is based on their ability to provide differential interactions with the isomers, leading to their effective separation.

Development of Specific Mobile Phase Systems for Resolution Enhancement

The composition of the mobile phase plays a pivotal role in enhancing the resolution between the target isomers. A common strategy involves using a gradient elution with a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase system consisting of 0.1% orthophosphoric acid and acetonitrile (B52724) has been successfully used with a gradient program. wisdomlib.org Another study reported the use of a mobile phase containing methanol, acetonitrile, and 0.1% orthophosphoric acid. niscpr.res.in The pH of the aqueous phase is also a critical parameter, with values around 2.0 to 3.3 often being used to control the ionization state of the analytes and improve peak shape. asiapharmaceutics.inforesearchgate.net The optimization of the mobile phase composition and gradient profile is essential to maximize the separation factor and achieve baseline resolution of the Empagliflozin R/S-Furanose isomers.

Table 1: Examples of HPLC Mobile Phase Systems for Empagliflozin Impurity Analysis

Mobile Phase AMobile Phase BColumn TypeReference
0.1% Orthophosphoric AcidAcetonitrileInertsil C8 wisdomlib.org
0.1% Orthophosphoric AcidMethanol and Acetonitrile (10:90 v/v)ACE PFP C18 niscpr.res.in
0.05% Acetic Acid (pH 3.3)MethanolAgilent C18 asiapharmaceutics.info
0.01 M Potassium Dihydrogen Phosphate (B84403) (pH 2.0)AcetonitrileDiscovery C18 researchgate.net

Utilization of Advanced Detection Strategies (e.g., PDA, ELSD)

To ensure sensitive and specific detection of this compound, advanced detection techniques are employed. A Photodiode Array (PDA) detector is widely used as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. Detection is commonly performed at a wavelength of around 224-230 nm, where empagliflozin and its related impurities exhibit significant absorbance. wisdomlib.orgniscpr.res.inasiapharmaceutics.info

While not explicitly detailed for this compound in the provided context, an Evaporative Light Scattering Detector (ELSD) could be a valuable tool, especially for impurities that lack a strong UV chromophore. ELSD is a mass-based detector and its response is independent of the optical properties of the analyte, making it suitable for the universal detection of non-volatile compounds.

Quantitative Analysis and Robustness Studies for Impurity Determination

Once the HPLC method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. niscpr.res.in This validation includes assessing parameters such as linearity, precision, accuracy, and robustness. niscpr.res.inasiapharmaceutics.info For instance, linearity is established by analyzing a series of solutions at different concentrations, with correlation coefficients (r²) typically expected to be greater than 0.99. niscpr.res.inasiapharmaceutics.info

Robustness studies are conducted to evaluate the method's reliability when small, deliberate variations are made to the method parameters, such as flow rate, column temperature, and mobile phase composition. asiapharmaceutics.info These studies ensure that the method remains accurate and precise during routine use. For example, a study demonstrated the robustness of their method with negligible effects on assay results, showing a relative standard deviation (RSD) of less than 0.2%. asiapharmaceutics.info

Ultra-Performance Liquid Chromatography (UPLC) Techniques for Enhanced Throughput and Resolutionnih.govijisrt.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. ijisrt.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase velocities without a loss of efficiency. nih.govijisrt.com

For the analysis of empagliflozin and its impurities, UPLC methods can significantly reduce run times. nih.gov One study reported a UPLC method with a run time of less than 1.2 minutes, a substantial improvement over typical HPLC methods. nih.gov This high throughput is particularly advantageous in quality control environments where a large number of samples need to be analyzed. The enhanced resolution offered by UPLC is also beneficial for separating closely eluting impurities like the this compound isomers. ijisrt.com A UPLC method for empagliflozin utilized an Acquity UPLC BEH C18 column (1.7 µm particle size) with a mobile phase of aqueous trifluoroacetic acid (0.1%, pH 2.5) and acetonitrile. nih.gov

Table 2: Comparison of a UPLC and HPLC Method for Empagliflozin Analysis

ParameterUPLC Method nih.govHPLC Method wisdomlib.org
ColumnAcquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Inertsil C8 (dimensions not specified)
Flow Rate0.5 mL/min1.2 mL/min
Run Time< 1.2 minNot specified, but typically longer
Mobile PhaseAqueous trifluoroacetic acid (0.1%, pH 2.5): Acetonitrile (60:40, v/v)Gradient of 0.1% orthophosphoric acid and acetonitrile

Preparative Chromatography for Analytical Standard Isolation and Enrichmentniscpr.res.in

To accurately identify and quantify impurities like this compound, it is often necessary to isolate them in a pure form to serve as analytical standards. Preparative chromatography is the technique of choice for this purpose. niscpr.res.in

In a study aimed at identifying and quantifying nine impurities in a combination drug product containing empagliflozin, preparative HPLC was used to isolate two unknown impurities. niscpr.res.in The process involved using a larger column (e.g., YMC ODS AQ C18, 250 x 50 mm, 10 µm) and a higher sample concentration (e.g., 350 mg/mL) compared to analytical HPLC. niscpr.res.in The mobile phase consisted of aqueous trifluoroacetic acid (0.1%) and acetonitrile. niscpr.res.in The collected fractions containing the impurity of interest are then concentrated to yield the pure standard. The isolated standard can then be used for definitive structural elucidation using techniques like NMR and mass spectrometry, and for the accurate calibration of analytical methods.

Orthogonal Analytical Approaches for Comprehensive Characterization and Confirmation

The definitive identification and quantification of pharmaceutical impurities, such as this compound, necessitates a robust analytical strategy to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). scispace.com A single analytical technique is often insufficient for the unambiguous structural elucidation and quantification of an unknown or closely related impurity. Orthogonal analytical approaches, which involve the use of multiple, distinct analytical methods based on different physicochemical principles, are therefore essential for comprehensive characterization and confirmation. science.gov This strategy minimizes the risk of co-elution, peak misidentification, and inaccurate quantification, providing a higher degree of confidence in the analytical results.

The power of orthogonal methods lies in their ability to provide complementary information about an analyte. For complex molecules like Empagliflozin and its related impurities, a combination of chromatographic and spectroscopic techniques is the cornerstone of a thorough characterization strategy. pnrjournal.comsdiarticle4.com High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) offers high-resolution separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural and quantitative data. pnrjournal.comresearchgate.net

Research on Empagliflozin has demonstrated the successful application of such combined approaches for impurity profiling. middlebury.eduniscpr.res.in Typically, the process begins with the separation of impurities from the bulk drug substance using a chromatographic method. nih.gov The subsequent identification and structural confirmation rely on the synergistic use of mass spectrometry and NMR spectroscopy. researchgate.net

Key Orthogonal Combinations:

Liquid Chromatography and Mass Spectrometry (LC-MS): This hyphenated technique is a powerhouse in impurity analysis due to its high sensitivity and specificity. ajrconline.org LC separates the R/S-furanose diastereomers from Empagliflozin and other process-related impurities. The mass spectrometer then provides crucial information on the molecular weight and elemental composition (through High-Resolution Mass Spectrometry, HRMS) and fragmentation patterns (through tandem MS or MS/MS), which aids in preliminary structure identification. middlebury.eduresearchgate.net

Liquid Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute structural confirmation, NMR spectroscopy is indispensable. middlebury.eduresearchgate.net After isolation of the impurity, often achieved by preparative HPLC, various NMR experiments are conducted. niscpr.res.in One-dimensional (1D) NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete and unambiguous assembly of the molecular structure. middlebury.edunih.gov The combination of LC for separation and subsequent offline NMR analysis is a common workflow. researchgate.net More advanced, though less common, are integrated LC-NMR systems that allow for direct analysis. ajrconline.org

The comprehensive characterization of Empagliflozin impurities often involves isolating them from manufacturing batches or forced degradation studies. middlebury.eduniscpr.res.innih.gov For instance, studies have successfully isolated unknown impurities in Empagliflozin pilot batches using column chromatography and semi-preparative LC, followed by structural elucidation using HRMS and a suite of 1D and 2D NMR techniques. middlebury.edunih.gov This exact methodology is applied to confirm the structure of specific impurities like the this compound diastereomers.

The table below summarizes the roles of different analytical techniques in an orthogonal approach for the characterization of this compound.

Analytical Technique Principle of Operation Information Provided Role in Orthogonal Approach
HPLC/UPLC Differential partitioning between a stationary and mobile phaseRetention time, separation of mixture components, quantificationPrimary Separation: Isolates this compound from the API and other impurities. Enables quantification.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracyExact molecular weight, elemental formulaIdentification: Provides a highly accurate mass measurement to determine the molecular formula of the impurity.
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions and analysis of fragmentsStructural fragments, fragmentation pathwaysStructural Clues: Helps in elucidating the structure by showing how the molecule breaks apart.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical shift, integration, and coupling constants of protonsStructural Detail: Reveals the proton framework of the molecule.
¹³C NMR Spectroscopy Nuclear spin transitions of the ¹³C isotopeNumber and electronic environment of carbon atomsStructural Backbone: Identifies all unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Correlation of nuclear spins through bonds or spaceAtom-to-atom connectivity (H-H, C-H)Unambiguous Confirmation: Connects the individual pieces of the structure determined by other methods, confirming the final, complete structure.

Academic Implications of Empagliflozin R/s Furanose Research

Contribution to Understanding C-Glycoside Chemical Stability and Stereoisomerism

Research into Empagliflozin (B1684318) and its furanose isomers has contributed significantly to the academic understanding of C-glycosides, a class of compounds of great interest in medicinal chemistry.

C-glycosides are distinguished by a carbon-carbon bond linking the sugar moiety to the aglycone, in contrast to the more common O- or N-glycosides which feature more labile carbon-heteroatom bonds. This C-C bond confers high chemical and metabolic stability, making C-glycosides resistant to acidic and enzymatic hydrolysis. chemrxiv.orgacs.org The development of Empagliflozin, a C-glycoside drug, underscores the therapeutic advantages of this stability. chemrxiv.org

The study of its furanose isomers, which are process-related impurities, provides a practical case study in the complexities of C-glycosylation synthesis. niscpr.res.in The formation of these isomers highlights the synthetic challenges in controlling stereochemistry at the anomeric position. chemrxiv.org Researchers have developed advanced strategies to achieve precise stereochemical control, aiming to produce specific anomers, whether furanose or pyranose, as single stereoisomers. chemrxiv.org The fact that furanose-derived glycals can be challenging substrates in certain C-glycosylation reactions further illuminates the nuanced substrate-dependent nature of these synthetic methods. acs.org This body of research enhances the fundamental knowledge base required to design and synthesize novel C-glycoside therapeutics with greater efficiency and stereochemical purity.

Insights into Impurity Profiling and Control Strategies in Pharmaceutical Development

Empagliflozin R/S-Furanose is recognized as a potential impurity in the manufacturing of Empagliflozin. niscpr.res.insynthinkchemicals.comsynthinkchemicals.compharmaffiliates.com The systematic study of such impurities is a cornerstone of modern pharmaceutical development, ensuring the safety and efficacy of the final drug product. Research in this area has led to important insights into impurity profiling and the establishment of robust control strategies.

A key aspect of this is the development of sophisticated analytical methods to detect, identify, and quantify these impurities. For instance, a novel High-Performance Liquid Chromatography (HPLC) method was developed to separate and quantify five potential impurities in Empagliflozin, including the furanose forms. niscpr.res.in This method utilizes a specific column and gradient elution program to achieve separation, demonstrating the level of analytical precision required in pharmaceutical manufacturing. niscpr.res.in

Table 1: HPLC Method for Empagliflozin Impurity Quantification

Parameter Specification
Column ACE PFP C18
Mobile Phase A Acetonitrile (B52724) and 0.1% Orthophosphoric Acid
Mobile Phase B Methanol and Acetonitrile (10:90% v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm

Data sourced from a study on the isolation and quantification of organic impurities in Empagliflozin. niscpr.res.in

The identification and characterization of impurities like this compound are critical for setting acceptable limits in the drug substance and for understanding potential degradation pathways. niscpr.res.in This knowledge allows manufacturers to implement effective control strategies, optimizing reaction conditions and purification processes to minimize the formation of unwanted isomers and ensure the consistency and quality of each batch of the active pharmaceutical ingredient.

Applications in Reference Standard Development for Quality Control and Assurance

This compound has been synthesized and made available as a chemical reference standard. synthinkchemicals.comsynthinkchemicals.comlgcstandards.com These standards are indispensable tools in pharmaceutical quality control (QC) and quality assurance (QA). synthinkchemicals.comsynthinkchemicals.com

Reference standards serve as a benchmark against which production batches of a drug are tested. In the context of Empagliflozin, the R/S-Furanose standard is used to:

Identify and Quantify Impurities: It allows analytical laboratories to confirm the presence and measure the precise amount of this specific impurity in a sample of the active pharmaceutical ingredient (API). niscpr.res.insynthinkchemicals.com

Validate Analytical Methods: The standard is crucial for the validation of analytical methods, such as the HPLC method mentioned previously, ensuring they are accurate, precise, and reliable for their intended purpose. niscpr.res.in

Support Regulatory Filings: The use of well-characterized impurity standards is a regulatory requirement. They are used in documentation for Abbreviated New Drug Applications (ANDA) submitted to agencies like the FDA, demonstrating that the manufacturer has control over the purity of their product. synthinkchemicals.com

The availability of high-purity this compound as a reference material is a direct application of research into Empagliflozin's synthesis and impurity profile, enabling rigorous quality control throughout the drug's lifecycle. synthinkchemicals.comlgcstandards.comsynzeal.combiosynth.com

Structure-Activity Relationship (SAR) Studies of Related Furanose Scaffolds in Glycoside-Based Structures

The study of Empagliflozin and its isomers contributes to the broader field of structure-activity relationship (SAR) analysis, which seeks to understand how a molecule's chemical structure relates to its biological activity. rsc.org While the active form of Empagliflozin contains a pyranose (six-membered) ring, the analysis of its furanose (five-membered) isomers provides valuable comparative data for understanding why one structure is biologically potent while the other is not. Carbohydrate-based molecular scaffolding is a significant area of interest in drug discovery, and comparing pyranose and furanose units is a key aspect of this research. unimas.myresearchgate.net

Empagliflozin functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. niscpr.res.innih.gov SAR studies, often employing computational methods like molecular docking and molecular dynamics (MD) simulations, have been used to investigate the interactions between SGLT inhibitors and the protein's binding site. rsc.org

These studies reveal that specific amino acid residues within the SGLT2 protein form crucial hydrogen bonds and hydrophobic interactions with the inhibitor. rsc.org The precise three-dimensional arrangement of the glucose-like ring and its substituents is critical for optimal binding. The furanose ring of the Empagliflozin R/S isomer has a different size, shape, and stereochemical presentation of its hydroxyl groups compared to the pyranose ring of the active drug. This structural deviation would disrupt the key interactions within the SGLT2 binding pocket, leading to significantly reduced or negligible inhibitory activity. Comparing the potent pyranose form with the inactive furanose isomer helps to confirm the specific pharmacophore elements essential for SGLT2 inhibition.

The binding of a ligand (drug) to its receptor (target protein) is a dynamic process influenced by the conformational flexibility of both molecules. The furanose ring is known to be more conformationally flexible than the more rigid pyranose ring. unimas.myresearchgate.net

Theoretical and biophysical studies, including Density Functional Theory (DFT) calculations and MD simulations, can model these conformational behaviors. rsc.orgunimas.my For an inhibitor to be effective, it must adopt a specific, low-energy conformation that is complementary to the binding site. The rigidity of the pyranose ring in Empagliflozin helps to pre-organize the molecule into this bioactive conformation, minimizing the entropic penalty upon binding. Conversely, the greater flexibility of the furanose ring in the R/S-isomer means it can adopt a wider range of conformations, making it less likely to be in the optimal shape for binding. This conformational difference is a key factor contributing to the furanose isomer's lack of significant biological activity and provides a clear example of how subtle changes in a carbohydrate scaffold can have profound effects on binding affinity and, consequently, on therapeutic efficacy.

Table 2: List of Mentioned Compounds

Compound Name CAS Number Molecular Formula Role/Context
Empagliflozin 864070-44-0 C₂₃H₂₇ClO₇ Active Pharmaceutical Ingredient simsonpharma.com
Empagliflozin R-Furanose 1620758-31-7 C₂₃H₂₇ClO₇ Isomer, Impurity, Reference Standard synzeal.combiosynth.com
Empagliflozin S-Furanose 1620758-32-8 C₂₃H₂₇ClO₇ Isomer, Impurity, Reference Standard chemicea.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Empagliflozin R/S-Furanose and its related impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for distinguishing R/S isomers due to their structural similarity. Nuclear magnetic resonance (NMR) spectroscopy should be used to confirm stereochemical configurations, while mass spectrometry (MS) identifies degradation products and impurities. For impurity profiling, employ gradient elution protocols with UV detection at 220–240 nm, referencing established pharmacopeial standards. Data should be tabulated to compare retention times, peak purity, and mass-to-charge ratios .

Q. How should researchers ensure enantiomeric purity during the synthesis of this compound?

  • Methodological Answer : Utilize asymmetric synthesis or chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral auxiliaries. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC. For quality control, validate synthetic batches with ≥98% purity (as per ICH guidelines) and document reaction conditions (temperature, catalysts, solvents) in tabular form to ensure reproducibility .

Q. What in vitro assays are suitable for assessing the sodium-glucose cotransporter-2 (SGLT2) inhibition efficacy of this compound?

  • Methodological Answer : Conduct competitive inhibition assays using radiolabeled glucose analogs in transfected HEK293 cells expressing human SGLT2. Measure IC50 values via dose-response curves and compare results to the racemic mixture. Include positive controls (e.g., Dapagliflozin) and report data as mean ± SEM across triplicate experiments. Use ANOVA for statistical significance testing .

Advanced Research Questions

Q. How can researchers address contradictory findings on the cardioprotective effects of this compound in preclinical models?

  • Methodological Answer : Perform a systematic review (SLR) to identify confounding variables (e.g., animal strain, dosing regimen, comorbidities). Apply network meta-analysis (NMA) to compare outcomes across studies, adjusting for heterogeneity. Stratify results by isomer and publish forest plots to visualize effect sizes. Critical appraisal tools (e.g., SYRCLE’s RoB tool) should assess study quality .

Q. What experimental design is optimal for evaluating the pharmacokinetic (PK) differences between Empagliflozin R- and S-Furanose in human trials?

  • Methodological Answer : Use a randomized, crossover study design with healthy volunteers. Administer single doses of each isomer and collect plasma samples at predefined intervals (0–72 hours). Quantify concentrations via LC-MS/MS and calculate AUC, Cmax, and t½. Employ non-compartmental analysis and present results in comparative tables. Adjust for covariates (e.g., CYP450 polymorphisms) using multivariate regression .

Q. How should long-term stability studies of this compound formulations be structured to meet regulatory standards?

  • Methodological Answer : Follow ICH Q1A guidelines by conducting accelerated stability testing (40°C/75% RH for 6 months) and real-time studies (25°C/60% RH for 24 months). Analyze degradation products using forced degradation conditions (heat, light, pH extremes). Report impurities in a degradation pathway table and apply Arrhenius kinetics to predict shelf life. Statistical models (e.g., Weibull distribution) can estimate failure rates .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in isomer-specific efficacy studies?

  • Methodological Answer : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 and Hill coefficients for each isomer. Compare curves with an F-test or Akaike Information Criterion (AIC). Present results as mean ± 95% CI in dose-response graphs, avoiding redundant tabulation of raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.